molecular formula C7H7F3N2S B8776308 N-Methyl-5-((trifluoromethyl)thio)pyridin-2-amine

N-Methyl-5-((trifluoromethyl)thio)pyridin-2-amine

Cat. No.: B8776308
M. Wt: 208.21 g/mol
InChI Key: RDEFZJDEHOAICJ-UHFFFAOYSA-N
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Description

N-Methyl-5-((trifluoromethyl)thio)pyridin-2-amine is a useful research compound. Its molecular formula is C7H7F3N2S and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7F3N2S

Molecular Weight

208.21 g/mol

IUPAC Name

N-methyl-5-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2S/c1-11-6-3-2-5(4-12-6)13-7(8,9)10/h2-4H,1H3,(H,11,12)

InChI Key

RDEFZJDEHOAICJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)SC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2-chloro-5-trifluoromethylsulfanylpyridine (1.71 g) and NMP (16 ml), 40% of aqueous methylamine solution (1.86 g) was added dropwise, and then the mixture was heated to 60° C., and stirred with heating for 2 hours. After the mixture was cooled to room temperature, potassium carbonate (1.66 g) was added thereto, and 40% of aqueous methylamine solution (1.86 g) was added dropwise. The mixture was heated to 60° C., and stirred with heating for further 2 hours. After the mixture was cooled to room temperature, water was poured, and extracted with ethyl acetate. The combined organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 1.52 g of methyl-(5-trifluoromethylsulfanylpyridine-2-yl)-amine.
Quantity
1.71 g
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reactant
Reaction Step One
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Quantity
16 mL
Type
reactant
Reaction Step One
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1.86 g
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reactant
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1.66 g
Type
reactant
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Quantity
1.86 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1.86 g of a 40% aqueous methylamine solution was added dropwise to a mixture of 1.71 g of 2-chloro-5-trifluoromethylsulfanylpyridine and 16 ml of NMP, and then the mixture was heated to 60° C. and heated and stirred for 2 hours. After cooling the mixture to room temperature, 1.66 g of potassium carbonate was added, and 1.86 g of a 40% aqueous methylamine solution was added dropwise. The mixture was heated to 60° C. and further heated and stirred for 2 hours. After cooling the mixture to room temperature, water was added, and the mixture was extracted with ethyl acetate. The combined organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was applied to a silica gel column chromatography to obtain 1.52 g of methyl-(5-trifluoromethylsulfanylpyridin-2-yl)-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.71 g
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reactant
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Quantity
16 mL
Type
reactant
Reaction Step One
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1.66 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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